molecular formula C16H22N4OS B6778542 N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(2-methylthiophen-3-yl)acetamide

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(2-methylthiophen-3-yl)acetamide

Cat. No.: B6778542
M. Wt: 318.4 g/mol
InChI Key: FFPSZHOZKJHTAM-UHFFFAOYSA-N
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Description

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(2-methylthiophen-3-yl)acetamide is a complex organic compound that features a piperidine ring, an imidazole ring, and a thiophene ring

Properties

IUPAC Name

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(2-methylthiophen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-12-13(5-10-22-12)11-15(21)18-14-3-7-20(8-4-14)16-17-6-9-19(16)2/h5-6,9-10,14H,3-4,7-8,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPSZHOZKJHTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)CC(=O)NC2CCN(CC2)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(2-methylthiophen-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and imidazole intermediates, followed by their coupling with the thiophene derivative. Common reagents used in these reactions include base catalysts, solvents like methanol or ethanol, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(2-methylthiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Scientific Research Applications

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(2-methylthiophen-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(2-methylthiophen-3-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the piperidine ring may interact with biological receptors. The thiophene ring contributes to the compound’s electronic properties, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(2-methylthiophen-3-yl)acetamide: shares structural similarities with other compounds containing imidazole, piperidine, and thiophene rings.

    This compound: is unique due to the specific arrangement and substitution pattern of its functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, each contributing to its overall chemical and biological properties

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